molecular formula C17H22Cl2F3N3OS B12757401 Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride CAS No. 136996-64-0

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride

Cat. No.: B12757401
CAS No.: 136996-64-0
M. Wt: 444.3 g/mol
InChI Key: OHNYZXJXEITQBS-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiazolyl and trifluoromethylphenyl groups, and the final hydrochloride salt formation. Common reagents used in these reactions include thionyl chloride, trifluoromethylbenzene, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives, including this compound, can undergo various chemical reactions such as:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl and trifluoromethylphenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(2-(2-hydroxyethyl)-4-(3-(trifluoromethyl)phenyl)-
  • Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(3-(trifluoromethyl)phenyl)-

Uniqueness

The unique combination of the thiazolyl and trifluoromethylphenyl groups in Piperazine, 1-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-4-(3-(trifluoromethyl)phenyl)-, dihydrochloride distinguishes it from other piperazine derivatives

Properties

CAS No.

136996-64-0

Molecular Formula

C17H22Cl2F3N3OS

Molecular Weight

444.3 g/mol

IUPAC Name

4-methyl-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C17H20F3N3OS.2ClH/c1-13-16(25-12-21-13)24-10-9-22-5-7-23(8-6-22)15-4-2-3-14(11-15)17(18,19)20;;/h2-4,11-12H,5-10H2,1H3;2*1H

InChI Key

OHNYZXJXEITQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F.Cl.Cl

Origin of Product

United States

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